REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[CH2:4].[C:11]([O:15][OH:16])([CH3:14])([CH3:13])[CH3:12]>O>[C:3]([O:16][O:15][C:11]([CH3:14])([CH3:13])[CH3:12])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:2])[CH3:4].[CH3:4][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[CH2:2]
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
394 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring within 15 minutes, while the temperature of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise from 20° C. to 35° C
|
Type
|
STIRRING
|
Details
|
Subsequently, stirring
|
Type
|
WAIT
|
Details
|
is continued for a further 2 hours at 40° C.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to stand for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated off
|
Type
|
WASH
|
Details
|
The organic phase is washed with 250 ml of 15% sodium hydroxide solution and twice with 500 ml of water in each case
|
Type
|
ADDITION
|
Details
|
After adding 20 g of water
|
Type
|
CUSTOM
|
Details
|
is blown out with air at 50° C.
|
Type
|
CUSTOM
|
Details
|
(30 minutes)
|
Duration
|
30 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |